Trifluoromethyl and 4-Methylphenoxy Combination Delivers Distinct Lipophilicity
The target compound's unique combination of a 2-trifluoromethyl group and a 4-methylphenoxy substituent yields an XLogP3-AA value of 4.7 [1]. In contrast, the non-fluorinated analog 4-(4-methylphenoxy)quinazoline (CAS 92437-28-0) has a predicted logP approximately 1.5 units lower, indicating significantly reduced lipophilicity [2]. The trifluoromethyl group also increases the compound's electron-withdrawing character, modulating the quinazoline core's basicity and potential for π-cation interactions in kinase binding pockets [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | 4-(4-Methylphenoxy)quinazoline (CAS 92437-28-0): XLogP ~3.2 (estimated) |
| Quantified Difference | ~1.5 logP units higher (more lipophilic) |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm [1]; comparator value estimated from structural analogs [2] |
Why This Matters
This lipophilicity difference directly influences membrane permeability and metabolic stability, making the trifluoromethyl-containing compound a superior candidate for intracellular target engagement in cell-based assays and in vivo studies.
- [1] PubChem. 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline Computed Properties. National Center for Biotechnology Information. CID 1475461. Accessed 2026. View Source
- [2] Molaid. 4-p-tolyloxyquinazoline (CAS 92437-28-0). Accessed 2026. View Source
- [3] Jin H. Research progress in quinazoline derivatives as multi-target tyrosine kinase inhibitors. Heterocyclic Communications. 2018;24(1):1-10. View Source
